

Strategies to control regioselectivity in reactions with 2-Bromo-6-hydrazinylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-hydrazinylpyridine

Cat. No.: B1342697

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Technical Support Center: 2-Bromo-6-hydrazinylpyridine

Welcome to the technical support center for **2-Bromo-6-hydrazinylpyridine**. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to controlling regioselectivity in their experiments.

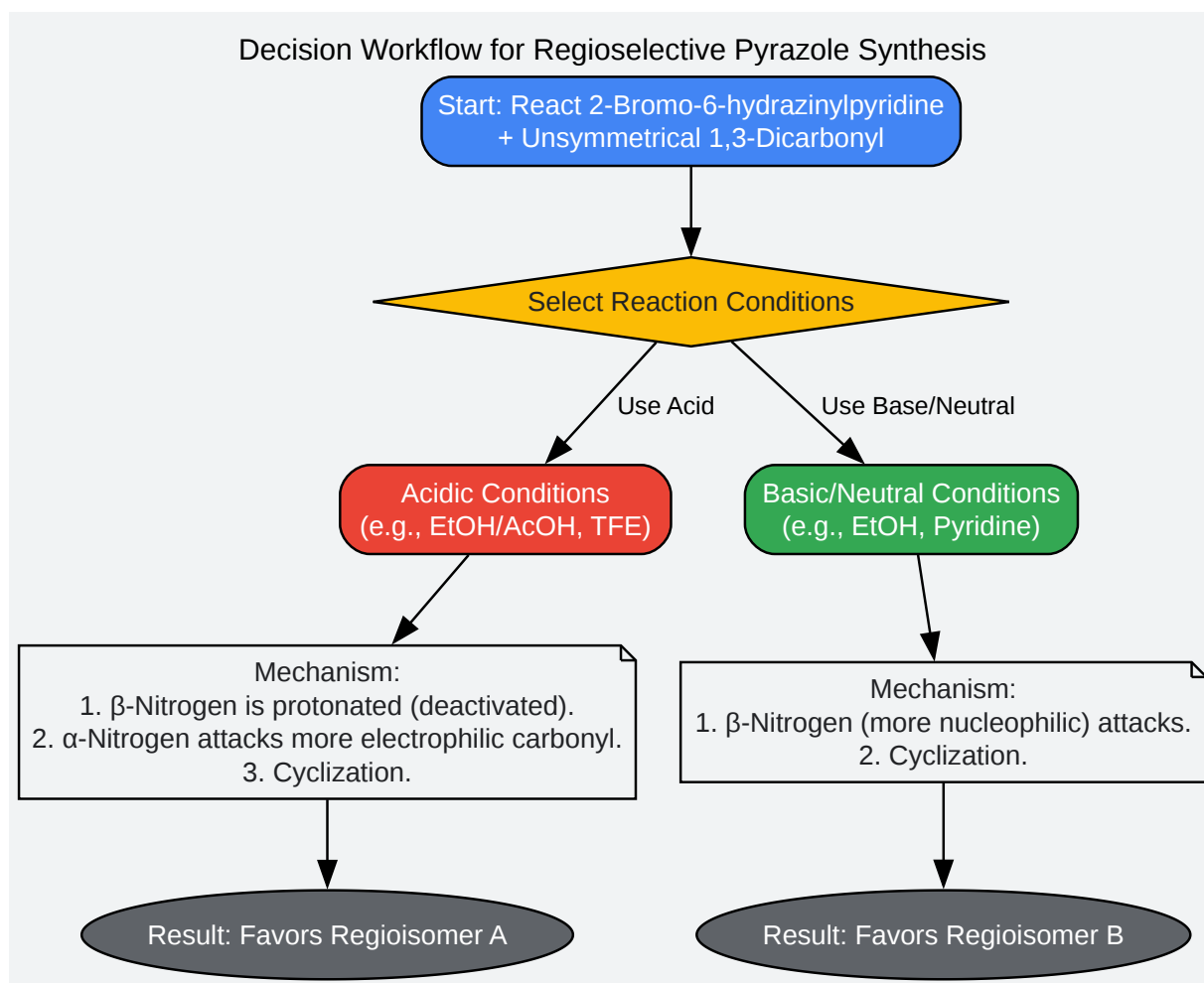
Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on **2-Bromo-6-hydrazinylpyridine** and why is regioselectivity a concern?

A1: **2-Bromo-6-hydrazinylpyridine** has three primary reactive sites:

- **C2-Position:** The carbon atom bearing the bromine is electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr) reactions, where the bromide ion acts as a good leaving group.
- **α-Nitrogen (N_α):** The nitrogen atom of the hydrazinyl group directly attached to the pyridine ring.
- **β-Nitrogen (N_β):** The terminal nitrogen atom of the hydrazinyl group (-NH₂).

Regioselectivity is a critical concern because a reagent can potentially react at any of these sites. For instance, in cyclization reactions with 1,3-dicarbonyl compounds to form pyrazoles, the reaction can proceed via initial attack from either the α - or β -nitrogen, leading to two different constitutional isomers. Similarly, a strong nucleophile could displace the bromine at C2 instead of reacting with the hydrazinyl group. Controlling the reaction conditions is essential to obtain the desired product.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com